N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the 1,2,4-benzothiadiazine-1,1-dioxide family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound, with various functional groups attached to the benzothiadiazine ring, contributes to its wide range of biological activities.
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves several steps. One common synthetic route includes the reaction of 2-methoxyaniline with 3-methyl-4-propyl-1,2,4-benzothiadiazine-7-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it can act as a potassium channel activator, modulating the flow of potassium ions across cell membranes . This activity is crucial in regulating various physiological processes, including muscle contraction and neurotransmission. Additionally, the compound can inhibit certain enzymes, such as angiotensin-converting enzyme (ACE), leading to antihypertensive effects .
Comparison with Similar Compounds
N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the same core structure but differ in the functional groups attached to the ring.
1,2,4-Triazole-containing scaffolds: These compounds also possess nitrogen-containing heterocycles and are known for their antimicrobial, antifungal, and anticancer activities.
The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N3O4S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H21N3O4S/c1-4-11-22-13(2)21-27(24,25)18-12-14(9-10-16(18)22)19(23)20-15-7-5-6-8-17(15)26-3/h5-10,12H,4,11H2,1-3H3,(H,20,23) |
InChI Key |
YGKNXJSHPTYGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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